![molecular formula C22H22ClN4NaO4 B606070 Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1) CAS No. 1622159-00-5](/img/structure/B606070.png)
Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-11634 is a factor Xa inhibitor potentially for the treatment of cardiovascular disorders. The metabolism of BI-11634 in human liver microsomes was inhibited by ketoconazole and quinidine, well-accepted specific inhibitors of CYP3A4 and CYP2D6, respectively. In contrast, BI-11634 metabolism was exclusively mediated by rCYP3A4. Additional studies confirmed that BI-11634 was metabolized by CYP3A4 to form one major metabolite and this reaction was inhibited by quinidine.
Scientific Research Applications
Synthesis and Biological Activity
A study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel heterocyclic compounds derived from benzamide derivatives, exhibiting significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) effectively, suggesting their potential in medicinal chemistry applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Gastrokinetic Activity
Kato et al. (1992) synthesized a series of benzamide derivatives to evaluate their gastrokinetic activity. These compounds were tested for their effects on gastric emptying in rats, showing potent in vivo activity. This highlights the potential of benzamide derivatives in addressing gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antimicrobial Evaluation
Sethi et al. (2016) conducted a study on N-benzimidazol-1-yl-methyl-benzamide derivatives, synthesized via the Mannich reaction. These compounds were evaluated for their antimicrobial activity against various pathogens, with certain derivatives showing high effectiveness. This points to the antimicrobial potential of benzamide derivatives (Sethi, Arora, Saini, & Jain, 2016).
Antibacterial and Antifungal Activities
Patel and Dhameliya (2010) explored the synthesis of compounds involving benzamide, which were then tested for antibacterial and antifungal activities. Their research suggests that these compounds could serve as promising antimicrobials, further expanding the scope of benzamide derivatives in pharmacology (Patel & Dhameliya, 2010).
properties
CAS RN |
1622159-00-5 |
---|---|
Product Name |
Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1) |
Molecular Formula |
C22H22ClN4NaO4 |
Molecular Weight |
464.8818 |
IUPAC Name |
sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide |
InChI |
InChI=1S/C22H23ClN4O4.Na/c1-13-9-14(3-6-19(13)27-7-8-31-12-20(27)28)22(29)26-18(11-30-2)21-24-16-5-4-15(23)10-17(16)25-21;/h3-6,9-10,18H,7-8,11-12H2,1-2H3,(H2,24,25,26,29);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
OJSUHLVJVGHFKW-FERBBOLQSA-M |
SMILES |
CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BI-11634; BI 11634; BI11634 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.